Everninomicin D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

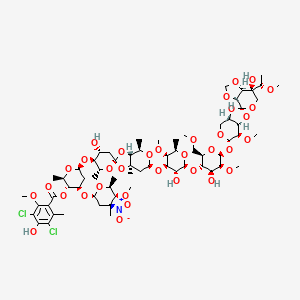

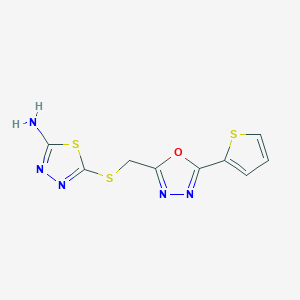

Everninomicin D is a naturally occurring antibiotic produced by the bacterium Micromonospora carbonacea. It belongs to the orthoester oligosaccharide class of antibiotics and is known for its potent activity against multidrug-resistant bacterial pathogens. This compound has a unique structure characterized by a highly modified octasaccharide scaffold, which contributes to its distinct mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of Everninomicin D involves a complex pathway with multiple enzymatic steps. Researchers have identified and characterized several key enzymes involved in its biosynthesis, including methyltransferases and decarboxylases . The synthetic route typically involves the manipulation of the biosynthetic gene cluster in Micromonospora carbonacea to enhance the production of this compound and its analogs .

Industrial Production Methods: Industrial production of this compound is achieved through fermentation processes using engineered strains of Micromonospora carbonacea. These strains are optimized to increase the yield of this compound by amplifying the biosynthetic gene cluster and improving fermentation conditions . The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Everninomicin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the structure of this compound to create new analogs with improved biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylaminothis compound, aminothis compound, and other derivatives with enhanced biological activity .

Scientific Research Applications

Everninomicin D has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: this compound serves as a valuable model compound for studying complex biosynthetic pathways and enzymatic reactions.

Biology: In biological research, this compound is used to study the interactions between antibiotics and bacterial ribosomes. .

Medicine: this compound has shown promising activity against multidrug-resistant bacterial pathogens, making it a potential candidate for the development of new antibiotics. .

Industry: The industrial production of this compound and its analogs has significant implications for the pharmaceutical industry. .

Mechanism of Action

Everninomicin D exerts its effects by targeting bacterial ribosomes and disrupting ribosomal assembly . It binds to a distinct region of the ribosome, different from the binding sites of other clinically used antibiotics, thereby inhibiting protein synthesis . This unique mode of action reduces the likelihood of cross-resistance with other antibiotics and enhances its efficacy against multidrug-resistant bacteria .

Comparison with Similar Compounds

Properties

CAS No. |

39340-46-0 |

|---|---|

Molecular Formula |

C66H99Cl2NO35 |

Molecular Weight |

1537.4 g/mol |

IUPAC Name |

[(2R,3R,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,7R,7'R,7aR,7'aR)-7'-hydroxy-7-methoxy-7'-[(1S)-1-methoxyethyl]spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-[(2S,4S,5R,6S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C66H99Cl2NO35/c1-25-39(50(81-13)41(68)42(71)40(25)67)58(74)97-46-26(2)89-36(17-33(46)93-37-19-62(8,69(76)77)54(84-16)29(5)90-37)95-45-28(4)100-65(18-32(45)70)103-55-30(6)91-38(20-63(55,9)104-65)96-51-44(73)59(92-27(3)47(51)80-12)98-48-34(21-78-10)94-61(52(82-14)43(48)72)99-60-53(83-15)49-35(22-85-60)101-66(102-49)57-56(86-24-87-57)64(75,23-88-66)31(7)79-11/h26-38,43-49,51-57,59-61,70-73,75H,17-24H2,1-16H3/t26-,27-,28-,29+,30-,31+,32-,33-,34-,35+,36+,37+,38+,43+,44-,45-,46-,47+,48-,49-,51-,52+,53-,54+,55-,56-,57-,59+,60+,61+,62+,63-,64-,65-,66-/m1/s1 |

InChI Key |

HZLMUDOBOCVXQT-YOQBUGDQSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@]3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@](CO9)([C@H](C)OC)O)OCO1)OC)COC)O)C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)(C(C)OC)O)OCO1)OC)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14155384.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14155386.png)

![8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14155401.png)

![1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B14155430.png)

![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14155438.png)